Esterase,organophosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Organophosphates, also known as phosphate esters or OPEs, are a class of organophosphorus compounds with the general structure O=P(OR)3, a central phosphate molecule with alkyl or aromatic substituents . They can be considered as esters of phosphoric acid . Organophosphates are best known for their use as pesticides .

Synthesis Analysis

Organophosphorus compounds are important structural motifs that unveil enormous applications, particularly in the field of organic synthesis, agriculture, materials science, and medicinal chemistry . There are several synthetic pathways for the synthesis of organophosphorus compounds .Molecular Structure Analysis

In organic chemistry, organophosphates are a class of organophosphorus compounds with the general structure O=P (OR)3, a central phosphate molecule with alkyl or aromatic substituents .Chemical Reactions Analysis

Organophosphates are potent inhibitors of serine esterases, the most critical of which is the widely distributed nervous system enzyme acetylcholinesterase (AChE) . Inhibition of AChE leads to the accumulation of acetylcholine in synapses and neuromuscular junctions in these cholinergic pathways, leading to hyperstimulation of these ubiquitous cholinergic pathways .Physical And Chemical Properties Analysis

Organophosphates and carbamates are volatile compounds following the classification of Woodrow and Seiber (1983) and Unsworth et al. (1999) .Mechanism of Action

The phosphorylation mechanism by which cholinesterases are inhibited involves the organophosphate binding first to the serine residue in the esteratic site of the cholinesterase and after transformation to a phosphate molecule, it binds the histidine residue . This results in occupation of the esteratic site and inhibition of the cleaving activity of the cholinesterase .

Safety and Hazards

properties

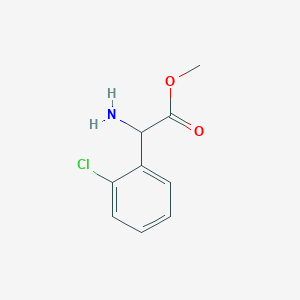

CAS RN |

117698-12-1 |

|---|---|

Product Name |

Esterase,organophosphate |

Molecular Formula |

C10H12Cl2O2 |

Molecular Weight |

0 |

synonyms |

Esterase,organophosphate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]ethanamine](/img/structure/B1180729.png)

![Tetramethylethylene)bis(3,5-di-tert-butylsalicylideneiminato)]cobalt(II)](/img/structure/B1180735.png)